3-Cyanobutanoic acid
Overview
Description
Scientific Research Applications
Enzymatic Desymmetrization
Research by Wang, Liu, and Li (2002) explored the enzymatic desymmetrization of 3-alkyl- and 3-arylglutaronitriles, utilizing Rhodococcus sp. AJ270 cells. This process generated (S)-3-substituted 4-cyanobutanoic acids with varying enantiomeric purities. Key findings include the enhancement of enantioselectivity through additives like acetone, achieving enantiomeric excesses up to 95%. The study also demonstrated the synthetic potential of the homochiral products, particularly in the preparation of optically active 4-amino-3-phenylbutanoic acids (Wang, Liu, & Li, 2002).
Catalytic Hydrocarboxylation
Vallcorba, Polo, and Real (2017) investigated the catalytic hydrocarboxylation of allyl cyanide. The study revealed that using monodentate phosphine systems yielded branched 3-cyano-2-methylpropanoic acid chemo- and regioselectively, whereas bidentate systems produced linear 4-cyanobutanoic acid. This process showed no isomerization of allyl cyanide to crotononitrile or its carbonylated derivatives. Additionally, deuterocarboxylation under similar conditions yielded deuterated products, analyzed through MS and 2H NMR spectroscopy (Vallcorba, Polo, & Real, 2017).
Synthesis and Characterization of Secondary Thiol Hardeners
Hong and Hwang (2022) conducted a study on the synthesis of 3-Mercaptobutanoic acid (3-MBA) through a less odorous Michael addition pathway using an isothiouronium salt intermediate. The synthesized 3-MBA was utilized in thiol–epoxy curing systems as hardeners. This study highlighted the potential industrial applications of these sec-thiol hardeners, especially in terms of long-term storage stability for formulated epoxy resin (Hong & Hwang, 2022).
Biosynthesis from CO2 in Cyanobacteria
Wang et al. (2016) explored the biosynthesis of 3-hydroxypropionic acid (3-HP) directly from CO2 in the cyanobacterium Synechocystis sp. PCC 6803. This study demonstrated the feasibility of photosynthetic production of 3-HP directly from sunlight and CO2, highlighting an environmentally sustainable method of producing this platform chemical (Wang et al., 2016).
Greener Synthesis of (S)-3-Aminobutanoic Acid
Weiss, Brinkmann, and Gröger (2010) developed an improved, environmentally friendlier process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid. This method involved aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation, yielding the desired product with 99% enantiomeric excess. This greener process was assessed for its environmental impact, showcasing a more sustainable approach to synthesizing (S)-3-aminobutanoic acid (Weiss, Brinkmann, & Gröger, 2010).
properties
IUPAC Name |
3-cyanobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(3-6)2-5(7)8/h4H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHAYYWRVLIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901025 | |
Record name | NoName_74 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanobutanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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